molecular formula C35H34N4O3 B2361652 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-butylphenyl)amino)formamide CAS No. 1796921-15-7

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-butylphenyl)amino)formamide

Cat. No. B2361652
CAS RN: 1796921-15-7
M. Wt: 558.682
InChI Key: ZABQWLVVTICNBA-UHFFFAOYSA-N
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Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-butylphenyl)amino)formamide is a useful research compound. Its molecular formula is C35H34N4O3 and its molecular weight is 558.682. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-butylphenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-butylphenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vasopressin Receptor Antagonism

A study by Ohkawa et al. (1999) described the synthesis of a series of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives, exhibiting antagonistic activity for vasopressin V1 and V2 receptors. These compounds demonstrated high affinity potential for the V2 receptor. Their research indicates the potential application of these compounds in modulating vasopressin receptor activity (Ohkawa et al., 1999).

Antitumor Activity

Stevens et al. (1984) synthesized and studied the chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound related to the mentioned chemical structure. This compound has shown curative activity against L-1210 and P388 leukemia, suggesting its application in antitumor treatments (Stevens et al., 1984).

Synthesis of Imidazo[4,5-d][1,3]diazepine Derivatives

Dias et al. (1996) conducted research on the synthesis of new imidazo[4,5-d][1,3]diazepine derivatives from 5-amino-4-(cyanoformimidoyl)imidazoles. The study contributes to the understanding of the synthesis pathways and potential applications of such complex molecules in various fields including pharmaceuticals (Dias et al., 1996).

Formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides

Savel'ev et al. (2016) explored the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides from cycloalkanone oximes. This research provides insights into the synthesis and properties of compounds related to the chemical structure , which could have implications in various scientific fields (Savel'ev et al., 2016).

In Silico Investigation and Biological Evaluation of Sulfamethoxazole Derivatives

Sahoo et al. (2020) conducted an in silico investigation and biological evaluation of synthesized Sulfamethoxazole derivatives. This study highlights the significance of computational methods in predicting the biological activities of novel compounds, including those similar to the chemical structure (Sahoo et al., 2020).

Manganese-Catalyzed Cascade C-N and C-C Bond Formation

Yu et al. (2018) described a Mn(III)-catalyzed three-component cascade C-H/N-H functionalization method. This research contributes to the field of catalysis and organic synthesis, potentially applicable to the synthesis of complex molecules like the one (Yu et al., 2018).

Synthesis and Characterization of Novel Crown-containing Hydrogen-bonded Supramolecular Assemblies

Fonari et al. (2004) synthesized and investigated novel pyrimidine derivatives as ligands for co-crystallization with diaza-crowns. The study offers insights into the design and synthesis of supramolecular assemblies, which can be relevant for the development of materials and sensors (Fonari et al., 2004).

properties

IUPAC Name

1-(4-butylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N4O3/c1-3-4-13-25-19-21-27(22-20-25)36-35(42)38-33-34(41)39(23-31(40)28-16-9-8-12-24(28)2)30-18-11-10-17-29(30)32(37-33)26-14-6-5-7-15-26/h5-12,14-22,33H,3-4,13,23H2,1-2H3,(H2,36,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABQWLVVTICNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-butylphenyl)amino)formamide

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